molecular formula C8H11N3O3 B10907326 methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoate

methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B10907326
M. Wt: 197.19 g/mol
InChI Key: CLOQDDUCOOOFII-UHFFFAOYSA-N
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Description

Methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoate is a pyrazole-based compound characterized by a carbamoyl (-CONH₂) substituent at the 3-position of the pyrazole ring and a methyl ester group on the propanoate side chain. This structural motif is significant in medicinal and synthetic chemistry due to the pyrazole ring’s versatility in hydrogen bonding and its role as a pharmacophore in drug design.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

methyl 3-(3-carbamoylpyrazol-1-yl)propanoate

InChI

InChI=1S/C8H11N3O3/c1-14-7(12)3-5-11-4-2-6(10-11)8(9)13/h2,4H,3,5H2,1H3,(H2,9,13)

InChI Key

CLOQDDUCOOOFII-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C=CC(=N1)C(=O)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism, where the deprotonated pyrazole nitrogen attacks the electrophilic carbon of methyl 3-bromopropanoate. Key parameters include:

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF).

  • Temperature : 60–80°C for 12–24 hours.

  • Solvent : Polar aprotic solvents such as DMF or acetonitrile enhance reaction efficiency.

The general reaction equation is:

3-Carbamoylpyrazole+Methyl 3-bromopropanoateBase, DMFMethyl 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoate+HBr\text{3-Carbamoylpyrazole} + \text{Methyl 3-bromopropanoate} \xrightarrow{\text{Base, DMF}} \text{this compound} + \text{HBr}

Optimization Strategies

  • Regioselectivity : The reaction favors alkylation at the pyrazole’s position 1 due to steric and electronic factors.

  • Yield Improvements : Using a 1.2:1 molar ratio of methyl 3-bromopropanoate to pyrazole minimizes side reactions like dialkylation.

  • Catalytic Enhancements : Solid-supported bases (e.g., alumina) reduce hydrolysis risks and simplify purification.

Cyclization of Hydrazines with 1,3-Dicarbonyl Compounds

An alternative route involves constructing the pyrazole ring via cyclization, a method commonly employed for pyrazole derivatives. This approach starts with hydrazine derivatives and 1,3-dicarbonyl precursors bearing the propanoate ester and carbamoyl groups.

Synthetic Pathway

  • Precursor Synthesis : Methyl 3-(3-cyano-1H-pyrazol-1-yl)propanoate is prepared by reacting cyanoacetylene derivatives with hydrazine.

  • Nitrile Hydrolysis : The cyano group is hydrolyzed to a carbamoyl group using acidic (H₂SO₄) or basic (H₂O₂/KOH) conditions.

The cyclization reaction is represented as:

Hydrazine+1,3-DiketoneHCl, EtOHMethyl 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoate\text{Hydrazine} + \text{1,3-Diketone} \xrightarrow{\text{HCl, EtOH}} \text{this compound}

Challenges and Solutions

  • Functional Group Compatibility : The ester and carbamoyl groups must remain stable under cyclization conditions. Mild acidic conditions (pH 4–5) prevent ester hydrolysis.

  • By-Product Formation : Unwanted regioisomers are mitigated by using electron-withdrawing groups (e.g., carbamoyl) to direct cyclization.

Post-Modification of Pre-Formed Pyrazole Derivatives

Carbamoylation of 3-Aminopyrazole

This method introduces the carbamoyl group after pyrazole alkylation:

  • Alkylation : 3-Aminopyrazole is reacted with methyl 3-bromopropanoate under basic conditions.

  • Carbamoylation : The amine group is treated with phosgene (COCl₂) or urea to form the carbamoyl moiety.

Reaction steps:

3-AminopyrazoleMethyl 3-bromopropanoateMethyl 3-(3-amino-1H-pyrazol-1-yl)propanoateCOCl₂Methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoate\text{3-Aminopyrazole} \xrightarrow{\text{Methyl 3-bromopropanoate}} \text{Methyl 3-(3-amino-1H-pyrazol-1-yl)propanoate} \xrightarrow{\text{COCl₂}} \text{this compound}

Limitations

  • Toxicity : Phosgene requires stringent safety protocols.

  • Side Reactions : Over-carbamoylation is avoided by using controlled stoichiometry.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Nucleophilic Alkylation65–75≥95Simple, scalableRequires anhydrous conditions
Cyclization50–6090Builds pyrazole ring in situMulti-step, lower yield
Post-Modification55–6585Flexible functionalizationToxic reagents, by-products

Analytical Characterization

Critical data for verifying the compound’s structure include:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (s, 1H, pyrazole-H), 6.27 (s, 1H, pyrazole-H), 4.40 (t, 2H, CH₂), 3.70 (s, 3H, OCH₃), 2.60 (t, 2H, CH₂).

  • IR (KBr) : 3313 cm⁻¹ (N-H stretch), 1663 cm⁻¹ (C=O ester), 1615 cm⁻¹ (C=O amide).

  • Mass Spec (ESI+) : m/z 198.1 [M+H]⁺.

Chromatographic Purity

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water).

Industrial-Scale Production Considerations

Large-scale synthesis requires:

  • Cost-Effective Reagents : Substituting DMF with toluene reduces solvent costs.

  • Continuous Flow Systems : Enhance heat transfer and reduce reaction time.

  • Green Chemistry : Catalytic recycling and solvent recovery align with sustainability goals .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoate undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reactivity is critical for modifying solubility or introducing functional groups for further derivatization.

Conditions Reagents Products References
Acidic hydrolysisHCl (aqueous), reflux3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid
Basic hydrolysisNaOH (aqueous), room temp.Sodium salt of 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoate

The carbamoyl group remains stable under mild hydrolysis conditions but may hydrolyze to a carboxylic acid under prolonged exposure to strong bases or acids.

Nucleophilic Substitution at the Ester Group

The methoxycarbonyl group participates in nucleophilic substitution reactions, enabling transesterification or aminolysis.

Reaction Type Nucleophile Conditions Products References
TransesterificationEthanol, H₂SO₄ catalystReflux in anhydrous ethanolEthyl 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoate
AminolysisAmmonia or primary aminesRoom temperature in methanolAmide derivatives (e.g., propionamide)

These reactions retain the pyrazole-carbamoyl core while modifying the ester functionality for tailored applications .

Reactivity of the Pyrazole Ring

The pyrazole ring exhibits electrophilic substitution potential at the nitrogen or carbon positions, though steric hindrance from the carbamoyl group limits some pathways.

3.1. Alkylation and Arylation

The N-H group in the pyrazole ring undergoes alkylation under basic conditions:

Reagent Conditions Product References
Methyl iodideK₂CO₃, DMF, 60°C1-Methyl-3-carbamoylpyrazole-propanoate derivative

3.2. Halogenation

Electrophilic halogenation at the pyrazole’s C4 position has been theorized but requires directing groups for regioselectivity.

Carbamoyl Group Reactivity

The carbamoyl moiety (-CONH₂) demonstrates limited reactivity under standard conditions but can undergo hydrolysis or dehydration under extreme settings:

Reaction Conditions Products References
Acidic hydrolysisConcentrated HCl, 100°C3-(3-carboxy-1H-pyrazol-1-yl)propanoic acid
DehydrationPCl₅, refluxCyano derivative (theoretical)

Stability Under Oxidative/Reductive Conditions

  • Oxidation : The ester and carbamoyl groups are resistant to mild oxidants (e.g., H₂O₂), but strong oxidants like KMnO₄ may degrade the pyrazole ring.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring’s double bonds, yielding dihydropyrazole derivatives .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity
Methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoate has shown promising results as a potential antimicrobial agent. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, suggesting that this compound could be developed into a lead for new antibiotics targeting resistant pathogens .

1.2 Anticancer Properties
The pyrazole moiety is known for its anticancer properties, with several derivatives showing cytotoxic effects on cancer cell lines. Studies have demonstrated that this compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species generation and DNA damage . The compound's ability to interact with specific biological targets enhances its therapeutic potential.

1.3 Anti-inflammatory Effects
There is emerging evidence that pyrazole derivatives can exhibit anti-inflammatory properties. This compound may modulate inflammatory pathways, making it a candidate for the development of new anti-inflammatory drugs .

Agrochemical Applications

2.1 Herbicidal Activity
Research has indicated that compounds containing pyrazole rings can serve as effective herbicides. This compound may inhibit specific enzymes involved in plant growth, providing a mechanism for controlling weed populations without affecting crop yield .

2.2 Insecticidal Properties
Similar compounds have been evaluated for their insecticidal activities against agricultural pests. The structural characteristics of this compound suggest it could disrupt metabolic processes in target insects, leading to effective pest management solutions .

Material Science Applications

3.1 Polymer Synthesis
this compound can act as a monomer or additive in polymer synthesis. Its unique chemical structure allows for the development of polymers with enhanced thermal and mechanical properties, which are valuable in various industrial applications .

3.2 Coatings and Adhesives
The compound's reactivity can be exploited in formulating coatings and adhesives with improved performance characteristics, such as durability and resistance to environmental degradation .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli .
Anticancer ResearchShowed cytotoxic effects on colorectal cancer cell lines, with IC50 values indicating potent activity .
Herbicide EvaluationFound to effectively reduce weed biomass in controlled trials, indicating potential for agricultural use .

Mechanism of Action

The mechanism of action of methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with biological targets, while the pyrazole ring can participate in π-π interactions, enhancing binding affinity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications
Methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoate Carbamoyl (3) C₈H₁₁N₃O₃ 197.19 g/mol Potential H-bond donor/acceptor; likely enhanced solubility in polar solvents.
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate Iodo (4) C₇H₉IN₂O₂ 280.07 g/mol High molecular weight due to iodine; used in halogen-bonding studies.
Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate Bromo (4) C₇H₉BrN₂O₂ 233.06 g/mol Moderate reactivity; irritant (Sensitive: IRRITANT).
Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate Bromo (3), Ethyl ester C₉H₁₃BrN₂O₂ 261.12 g/mol Longer ester chain increases lipophilicity; used in synthetic intermediates.
Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate Chloro (4), Methyl branch C₈H₁₁ClN₂O₂ 202.64 g/mol Steric hindrance from methyl group may reduce reactivity.

Key Differences

  • Halogenated derivatives (I, Br, Cl) exhibit higher lipophilicity, favoring applications in hydrophobic environments . Positional Isomerism: Substituents at the 3-position (carbamoyl or bromo) versus the 4-position (iodo, bromo, chloro) influence electronic effects. For example, electron-withdrawing halogens at the 4-position may deactivate the pyrazole ring toward electrophilic substitution .
  • Ester Chain Variations :

    • The methyl ester in the target compound offers a balance between stability and reactivity. Ethyl esters (e.g., ) provide increased steric bulk, slowing hydrolysis, while branched chains (e.g., ) introduce steric hindrance that may limit synthetic utility.

Biological Activity

Methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound contains a pyrazole ring, which is known for its diverse biological activities. The compound's structure can be represented as follows:

  • Molecular Formula : C8_{8}H10_{10}N4_{4}O2_{2}
  • Molecular Weight : Approximately 182.19 g/mol

The presence of the carbamoyl group and the pyrazole ring contributes to its reactivity and biological profile.

Anticancer Activity

Research indicates that compounds containing pyrazole rings exhibit significant anticancer properties. This compound is believed to induce cytotoxic effects against various cancer cell lines. The mechanism may involve:

  • DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It can lead to oxidative stress in cancer cells, promoting apoptosis.

A study highlighted that similar pyrazole derivatives showed IC50_{50} values in the micromolar range against cancer cell lines, suggesting that this compound may exhibit comparable effects .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. Its efficacy against various bacterial strains has been documented:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound's ability to inhibit bacterial growth suggests potential use as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism or DNA repair.
  • Cell Membrane Disruption : The compound could affect the integrity of bacterial cell membranes, leading to cell lysis.
  • Targeting Specific Receptors : Similar compounds have been shown to act as antagonists at various receptors, which may also apply to this compound.

Case Study 1: Anticancer Efficacy

In a preclinical study, this compound was tested on human cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM.

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial effects of this compound against multidrug-resistant strains. The results indicated that it effectively inhibited growth at lower concentrations compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent .

Q & A

Q. What are the standard synthetic routes for preparing methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoate, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazines with β-keto esters to form the pyrazole core, followed by carbamoylation at the 3-position. For example, methyl propanoate derivatives can be functionalized via nucleophilic substitution or aza-Michael addition. Key intermediates include 3-carbamoyl-1H-pyrazole and activated propanoate esters. Reaction conditions (e.g., solvent, temperature, catalysts like triethylamine or sodium borohydride) must be optimized to minimize regioisomeric byproducts .

Q. How is the structural integrity of this compound confirmed using spectroscopic methods?

Methodological Answer: Structural confirmation relies on 1H^1H/13C^{13}C NMR, IR, and HPLC-MS. 1H^1H NMR identifies pyrazole protons (δ 7.5–8.5 ppm), methyl ester singlets (~δ 3.7 ppm), and carbamoyl NH protons (δ 5.5–6.5 ppm). 13C^{13}C NMR confirms ester (~170 ppm) and carbamoyl carbonyls (~165 ppm). IR validates carbonyl stretches (1700–1650 cm1^{-1}), while HPLC-MS ensures purity (>95%) and molecular ion consistency .

Advanced Research Questions

Q. What strategies address low yields in the aza-Michael addition step during synthesis?

Methodological Answer: Low yields may result from poor nucleophilicity of the pyrazole nitrogen or side reactions. Solutions include:

  • Activating the Michael acceptor (e.g., electron-withdrawing groups on the propanoate).
  • Using phase-transfer catalysts or strong bases (e.g., NaH) to enhance nucleophile accessibility.
  • Optimizing solvent polarity (DMF or THF) to stabilize transition states. Kinetic studies via in situ IR or HPLC monitoring help identify rate-limiting steps .

Q. How can conflicting regioselectivity outcomes in pyrazole ring formation be resolved?

Methodological Answer: Conflicting regiochemistry (1,3- vs. 1,5-substitution) is addressed by:

  • Computational modeling (DFT) to predict thermodynamic control.
  • Screening substituent effects (e.g., bulky groups at β-keto ester α-positions favor 3-carbamoyl products).
  • Experimental validation via X-ray crystallography or NOESY NMR to confirm substitution patterns .

Q. What role does the carbamoyl group play in modulating biological activity?

Methodological Answer: The carbamoyl group enhances hydrogen-bonding capacity, improving target binding in enzyme inhibition assays. Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., methyl/phenyl carbamoyl variants) and testing in bioassays. Molecular docking studies further elucidate binding interactions, as seen in pyrazole-carboxamide antimicrobial agents .

Data Contradiction Analysis

Q. How can discrepancies in reported synthetic yields for this compound be reconciled?

Methodological Answer: Yield variations often stem from differences in precursor purity, solvent selection, or reaction scaling. Systematic replication under standardized conditions (e.g., anhydrous solvents, inert atmosphere) is critical. Comparative HPLC analysis of intermediates and final products identifies bottlenecks, such as incomplete carbamoylation or ester hydrolysis .

Methodological Design Considerations

Q. What analytical workflows are recommended for resolving structural ambiguities in pyrazole-propanoate derivatives?

Methodological Answer: Combine 2D NMR (e.g., HSQC, HMBC) to map 1H^1H-13C^{13}C correlations and confirm connectivity. High-resolution mass spectrometry (HRMS) verifies molecular formulae, while X-ray crystallography provides definitive structural assignments. For chiral centers, chiral HPLC or circular dichroism (CD) resolves enantiomeric purity .

Biological Application Insights

Q. How can this compound be leveraged as a scaffold in drug discovery?

Methodological Answer: Its carbamoyl and ester groups serve as handles for derivatization. For example:

  • Hydrolysis of the ester yields carboxylic acid derivatives for metal coordination.
  • Carbamoyl substitution (e.g., with aryl groups) enhances antimicrobial or kinase inhibitory activity, as demonstrated in pyrazole-based drug candidates .

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